![molecular formula C10H13ClFN3 B1489226 2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine CAS No. 2001944-05-2](/img/structure/B1489226.png)
2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine
Overview
Description
Scientific Research Applications
1. Tuberculostatic Activity
2-Chloro-3-cyanopyrazine, a related compound, has been used in the synthesis of tuberculostatic pyrazine derivatives. These compounds exhibit promising tuberculostatic activity, indicating potential applications in tuberculosis treatment (Foks et al., 2005).
2. Anticancer Properties
Research has explored the synthesis of various compounds related to 2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine, which demonstrated anticancer activity. For example, compounds synthesized from similar structures were tested against cancer cell lines and showed activity at low concentrations, indicating potential for anticancer applications (Hammam et al., 2005).
3. Anticholinesterase Agents
Pyrazoline derivatives, structurally similar to 2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine, have been synthesized and evaluated for their anticholinesterase effects. These compounds have shown effectiveness, suggesting potential applications in treating neurodegenerative disorders (Altıntop, 2020).
4. Antimicrobial and Antioxidant Activities
Compounds structurally related to 2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine have been evaluated for their antimicrobial and antioxidant activities. Some synthesized derivatives showed promising results, highlighting potential for antimicrobial and antioxidant applications (Hamama et al., 2013).
5. Analgesic and Antiparkinsonian Activities
Research on derivatives of related compounds has shown that many possess good analgesic and antiparkinsonian activities, comparable to standard drugs. This suggests potential applications in the treatment of pain and Parkinson's disease (Amr et al., 2009).
6. Potential Antipsychotic Molecules
The synthesis of new compounds based on pyrazole and isoxazole frameworks, fused to a cycloalkene unit and bearing a 1-piperidinyl group, indicates their potential as antipsychotic molecules. These compounds demonstrate the versatility of 2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine-like structures in psychiatric medication development (Pinna et al., 2013).
properties
IUPAC Name |
2-chloro-3-[4-(fluoromethyl)piperidin-1-yl]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN3/c11-9-10(14-4-3-13-9)15-5-1-8(7-12)2-6-15/h3-4,8H,1-2,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWARNJJXIIUKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CF)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.